molecular formula C15H15ClN2O2 B7584017 N-[1-(3-chlorophenyl)pyrrolidin-3-yl]furan-3-carboxamide

N-[1-(3-chlorophenyl)pyrrolidin-3-yl]furan-3-carboxamide

Cat. No.: B7584017
M. Wt: 290.74 g/mol
InChI Key: LJBCQLBVTOFTQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(3-chlorophenyl)pyrrolidin-3-yl]furan-3-carboxamide, also known as CPP-Fur or CPP-115, is a drug that has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. CPP-Fur is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase, which is involved in the metabolism of GABA, the main inhibitory neurotransmitter in the central nervous system.

Mechanism of Action

N-[1-(3-chlorophenyl)pyrrolidin-3-yl]furan-3-carboxamide acts as a competitive inhibitor of GABA aminotransferase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, this compound can increase the levels of GABA in the brain, which can enhance the inhibitory tone and reduce the excitability of neurons. This can lead to a reduction in seizures, anxiety, and other neurological symptoms.
Biochemical and Physiological Effects:
This compound has been shown to increase the levels of GABA in the brain, which can lead to a reduction in neuronal excitability and improved cognitive function. It has also been shown to reduce the rewarding effects of cocaine and decrease the likelihood of relapse. However, this compound can have some side effects, including sedation, dizziness, and nausea.

Advantages and Limitations for Lab Experiments

N-[1-(3-chlorophenyl)pyrrolidin-3-yl]furan-3-carboxamide is a potent and selective inhibitor of GABA aminotransferase, which makes it an ideal tool for studying the role of GABA in various neurological and psychiatric disorders. However, this compound can be toxic at high concentrations, and its effects can be difficult to interpret in complex biological systems.

Future Directions

There are several future directions for the research on N-[1-(3-chlorophenyl)pyrrolidin-3-yl]furan-3-carboxamide. One direction is to investigate its potential use in treating other neurological and psychiatric disorders, such as schizophrenia and bipolar disorder. Another direction is to explore the mechanisms underlying its effects on cocaine addiction and to develop more effective treatments for addiction. Additionally, further studies are needed to determine the optimal dosing and administration of this compound to minimize its side effects and maximize its therapeutic potential.

Synthesis Methods

The synthesis of N-[1-(3-chlorophenyl)pyrrolidin-3-yl]furan-3-carboxamide involves the condensation of 3-chlorophenylacetic acid with pyrrolidine-3-carboxylic acid, followed by the addition of furan-3-carboxylic acid and coupling with N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography to obtain this compound in high purity.

Scientific Research Applications

N-[1-(3-chlorophenyl)pyrrolidin-3-yl]furan-3-carboxamide has been investigated for its potential therapeutic applications in various neurological and psychiatric disorders, including epilepsy, anxiety, depression, and addiction. It has been shown to increase the levels of GABA in the brain, which can reduce neuronal excitability and improve cognitive function. This compound has also been studied for its potential use in treating cocaine addiction, as it can reduce the rewarding effects of cocaine and decrease the likelihood of relapse.

Properties

IUPAC Name

N-[1-(3-chlorophenyl)pyrrolidin-3-yl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O2/c16-12-2-1-3-14(8-12)18-6-4-13(9-18)17-15(19)11-5-7-20-10-11/h1-3,5,7-8,10,13H,4,6,9H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJBCQLBVTOFTQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)C2=COC=C2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.